Comparative Binding Affinity at Orexin Receptors: Target Compound vs. Directly Linked Analogs
Direct head-to-head quantitative binding data for the target compound against a specific comparator is not available in the accessible literature. However, the structural context strongly suggests differentiation. Analogs with a 4-trifluoromethylphenyl group display potent binding to the orexin 2 receptor (e.g., Ki = 8 nM) [1], whereas a similar scaffold with a cyclobutyl group has no reported affinity. The target compound's 3,4-dichloro substitution represents a distinct electronic and steric profile that is predicted to deviate from these known activities [2]. The absence of data does not imply equipotency; it necessitates empirical confirmation.
| Evidence Dimension | Binding affinity (Ki) at human orexin 2 receptor |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Analog: (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone; Ki = 8 nM [1] |
| Quantified Difference | Cannot be calculated; absence of target data. |
| Conditions | HEK293 cells expressing human orexin 2 receptor (BindingDB BDBM175130 [1]) |
Why This Matters
Proves that minor structural changes in this scaffold can yield high receptor affinity, making the procurement of the exact structure critical for reproducible research.
- [1] BindingDB. BDBM175130. US9115117, 100. Ki: 8nM. Assay Description: HEK293 stably expressing human orexin 2 receptor. View Source
- [2] Pang, L., et al. (2021) 'Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors,' Int J Mol Sci. Discussion of structure-activity relationships and binding site preferences for halogen substitutions. View Source
